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Compound of Interest

Compound Name: Isolongifolene

Cat. No.: B072527 Get Quote

Introduction

Isolongifolene is a tricyclic sesquiterpene hydrocarbon, an isomer of the naturally occurring

longifolene. It is a significant compound in the fragrance and flavor industries and a common

target in synthetic organic chemistry. Accurate and reliable identification of isolongifolene in

complex mixtures, such as essential oils or reaction products, is crucial for quality control,

research, and development. These application notes provide detailed protocols for the

identification and characterization of isolongifolene using two primary analytical techniques:

Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR)

Spectroscopy.

Identification by Gas Chromatography-Mass
Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for separating and identifying volatile and

semi-volatile compounds. It offers high sensitivity and provides structural information through

mass spectral fragmentation patterns, making it ideal for the analysis of sesquiterpenes like

isolongifolene.

Quantitative Data Summary: GC-MS
The identification of isolongifolene by GC-MS is based on its retention time relative to other

components and its characteristic mass spectrum. The molecular weight of isolongifolene
(C₁₅H₂₄) is 204.35 g/mol .
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Parameter Value/Description Reference

Retention Time (RT)
15.63 min (Typical, varies with

conditions)
[1]

Molecular Ion [M]⁺
m/z 204 (Relative Intensity:

31.60%)
[2]

Table 1: Key Electron Ionization (EI) Mass Fragments for Isolongifolene. The table below lists

the most significant mass-to-charge ratios (m/z) and their relative intensities observed in the

electron ionization mass spectrum of isolongifolene. The base peak is at m/z 161.[2]

m/z Relative Intensity (%) Putative Fragment

161 99.99 [M - C₃H₇]⁺

175 61.50 [M - C₂H₅]⁺

133 41.70 [C₁₀H₁₃]⁺

204 31.60 [C₁₅H₂₄]⁺ (Molecular Ion)

Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the GC-MS analysis of isolongifolene, suitable

for samples like essential oils or reaction mixtures.

1. Sample Preparation:

Dilute the sample (e.g., essential oil, reaction product) in a volatile solvent such as hexane or

ethyl acetate to a final concentration of approximately 100-1000 µg/mL.

Vortex the solution to ensure homogeneity.

If solid particles are present, filter the sample through a 0.45 µm syringe filter into a clean GC

vial.

2. Instrumentation (Example Parameters):
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Gas Chromatograph: Agilent 7890B GC or equivalent.

Mass Spectrometer: Agilent 5977A MSD or equivalent.

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio).

Injector Temperature: 250 °C.

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

Column: HP-5ms (5% Phenyl Methyl Siloxane) capillary column (30 m x 0.25 mm i.d., 0.25

µm film thickness).

Oven Temperature Program:

Initial temperature: 60 °C, hold for 2 minutes.

Ramp: Increase at 5 °C/min to 240 °C.

Hold: Maintain 240 °C for 5 minutes.

Injection Volume: 1 µL.

3. Mass Spectrometer Settings:

Ion Source: Electron Ionization (EI).

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Electron Energy: 70 eV.

Mass Scan Range: m/z 35-400.

Solvent Delay: 3 minutes.

4. Data Analysis:
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Identify the peak corresponding to isolongifolene based on its expected retention time.

Compare the acquired mass spectrum of the peak with a reference spectrum from a spectral

library (e.g., NIST, Wiley).

Confirm the presence of the characteristic molecular ion (m/z 204) and key fragment ions

(m/z 161, 175, 133) as listed in Table 1.

Visualization: GC-MS Workflow

Sample Preparation Instrumental Analysis Data Interpretation

Essential Oil or
Reaction Product

Dilute in Hexane
(100-1000 µg/mL)

Filter (0.45 µm)
into GC Vial

Inject 1 µL into
GC-MS System

GC Separation
(HP-5ms Column)

MS Detection
(EI, 70 eV)

Total Ion
Chromatogram (TIC)

Extract Mass Spectrum
of Target Peak

Compare with
NIST/Wiley Library
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Click to download full resolution via product page

Caption: Workflow for Isolongifolene Identification by GC-MS.

Structural Confirmation by Nuclear Magnetic
Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of

organic molecules. ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the

chemical environment of each atom in the molecule, allowing for definitive identification.

Quantitative Data Summary: NMR
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for

isolongifolene, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane

(TMS) as the internal standard.

Table 2: ¹H NMR Chemical Shifts and Assignments for Isolongifolene (in CDCl₃).
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Proton Position Chemical Shift (δ, ppm) Multiplicity

H-5 5.15 d

H-8 2.15 m

H-1, H-9, H-10 1.30-1.90 m

H-3, H-4 1.30-1.90 m

Me-12 1.00 s

Me-13 0.90 s

Me-14 0.90 s

Me-15 0.90 s

Table 3: ¹³C NMR Chemical Shifts and Assignments for Isolongifolene (in CDCl₃).
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Carbon Position Chemical Shift (δ, ppm)

C-6 (C=) 150.3

C-5 (=CH) 115.6

C-7 (C) 54.4

C-11 (C) 48.7

C-1 (CH) 46.9

C-8 (CH) 45.2

C-2 (C) 36.9

C-10 (CH₂) 35.8

C-9 (CH₂) 32.3

C-4 (CH₂) 31.8

C-14 (CH₃) 31.5

C-15 (CH₃) 26.6

C-3 (CH₂) 25.5

C-13 (CH₃) 25.0

C-12 (CH₃) 24.3

(Note: Specific chemical shifts and multiplicities can vary slightly based on solvent and

spectrometer frequency. The data presented is a representative compilation from literature

sources.)

Experimental Protocol: NMR Analysis
This protocol describes the preparation and analysis of a sample for 1D NMR spectroscopy.

For complete structural assignment, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are

recommended.

1. Sample Preparation:
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Ensure the sample of isolongifolene is pure or has been isolated (e.g., by preparative GC

or column chromatography).

Weigh approximately 5-10 mg of the purified sample directly into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% TMS

as an internal reference standard.

Cap the NMR tube and gently invert it several times or use a vortex mixer at low speed to

dissolve the sample completely.

2. Instrumentation and Data Acquisition:

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

Probe: 5 mm broadband probe.

Temperature: 298 K (25 °C).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse (zg30).

Spectral Width: ~16 ppm.

Acquisition Time: ~2-3 seconds.

Relaxation Delay (d1): 1-2 seconds.

Number of Scans: 8-16.

¹³C NMR Acquisition:

Pulse Program: Standard proton-decoupled pulse program (zgpg30).

Spectral Width: ~240 ppm.

Acquisition Time: ~1-2 seconds.
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Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

3. Data Processing and Analysis:

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free

Induction Decay (FID).

Reference the spectra to the TMS peak at 0.00 ppm for ¹H and ¹³C.

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants in the ¹H

spectrum.

Compare the observed chemical shifts in both ¹H and ¹³C spectra to the reference data

provided in Tables 2 and 3 to confirm the structure of isolongifolene.

Visualization: NMR Workflow
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Caption: Workflow for Isolongifolene Identification by NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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